molecular formula C17H22N2O2 B1519373 Tert-butyl 3-(pyrrolidin-2-YL)-1H-indole-1-carboxylate CAS No. 885272-31-1

Tert-butyl 3-(pyrrolidin-2-YL)-1H-indole-1-carboxylate

Cat. No. B1519373
CAS RN: 885272-31-1
M. Wt: 286.37 g/mol
InChI Key: SEAWAAMMZNLDCH-UHFFFAOYSA-N
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Description

Tert-butyl 3-(pyrrolidin-2-YL)-1H-indole-1-carboxylate is a chemical compound. The pyrrolidin-2-yl group is a five-membered ring with nitrogen as one of the atoms . The indole group is a bicyclic compound, consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring .


Molecular Structure Analysis

The molecular structure of similar compounds shows that the pyrrolidin-2-yl group and the indole group are connected through a carbon atom . The tert-butyl group is attached to the carbon atom of the carboxylate group .

Scientific Research Applications

Cancer Research and Drug Design

This compound has potential applications in cancer research, particularly in the design and synthesis of new anticancer drugs. The compound’s structure allows for interaction with specific proteins involved in cancer cell proliferation and survival. For example, it can be used to inhibit the SHP2 protein, which plays a role in cell growth and differentiation pathways that are often dysregulated in cancer .

Development of Pharmacological Inhibitors

The compound’s unique structure makes it a candidate for the development of pharmacological inhibitors targeting catalytic sites of protein tyrosine phosphatases (PTPs). These enzymes are crucial for monitoring cell functions such as proliferation, diversity, migration, and metabolism .

Structure-Based Drug Design

Tert-butyl 3-(pyrrolidin-2-YL)-1H-indole-1-carboxylate: can be utilized in structure-based drug design. Its molecular framework can be modified to enhance interactions with target proteins, leading to the discovery of more potent and selective drug candidates .

Synthesis of Pyrazine Compounds

The compound serves as a precursor in the synthesis of pyrazine-based small molecules. These molecules have shown cytotoxic activity and could be developed into therapeutic agents. The synthesis process involves coupling reactions and protection of amine groups, demonstrating the compound’s versatility in organic synthesis .

Organocatalysis

In the field of asymmetric synthesis, this compound can be used to create pyrrolidine-based organocatalysts. These catalysts are essential for producing enantiomerically pure substances, which is a critical aspect of pharmaceutical drug development .

Chemical Intermediate

As a chemical intermediate, Tert-butyl 3-(pyrrolidin-2-YL)-1H-indole-1-carboxylate can be used in various synthetic pathways to produce complex organic molecules. Its reactive sites allow for multiple functionalization reactions, making it a valuable building block in medicinal chemistry .

properties

IUPAC Name

tert-butyl 3-pyrrolidin-2-ylindole-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O2/c1-17(2,3)21-16(20)19-11-13(14-8-6-10-18-14)12-7-4-5-9-15(12)19/h4-5,7,9,11,14,18H,6,8,10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEAWAAMMZNLDCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C=C(C2=CC=CC=C21)C3CCCN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40670049
Record name tert-Butyl 3-(pyrrolidin-2-yl)-1H-indole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40670049
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

885272-31-1
Record name tert-Butyl 3-(pyrrolidin-2-yl)-1H-indole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40670049
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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